Cas no 12385-08-9 (Benzenediol)

Benzenediol structure
Benzenediol structure
Nome del prodotto:Benzenediol
Numero CAS:12385-08-9
MF:C6H6O2
MW:110.110641956329
CID:199809
PubChem ID:289

Benzenediol Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenediol
    • benzene-1,2-diol
    • Dihydroxybenzene
    • Catechin (phenol)
    • MFCD00002188
    • C01785
    • 1,2-Benzenediol-1,2,3,4,5,6-13C6
    • MLS002303022
    • alpha-hydroxyphenol
    • 2-hydroxyphenol
    • s6305
    • Durafur developer C
    • Pelagol Grey C
    • benzene diol
    • NCGC00091262-03
    • 1,2-Dihydroxybenzene 1000 microg/mL in Dichloromethane
    • Catechol (Pyrocatechol; Benzene-1,2-diol)
    • C.I. 76500
    • UNII-LF3AJ089DQ
    • Lopac0_000280
    • ortho-Dihydroxybenzene
    • ortho-diphenol
    • SDCCGSBI-0050268.P002
    • NCGC00253952-01
    • PYROCATECHOL [INCI]
    • o-Phenylenediol
    • BRN 0471401
    • CCG-204375
    • CHEMBL280998
    • Tox21_300153
    • Pyrocatechinic acidPyrocatechol
    • pyrocatechin
    • HMS3373K16
    • Tox21_500280
    • Kachin
    • NCGC00015283-05
    • CAQ
    • EINECS 204-427-5
    • o-Dioxybenzene
    • HSDB 1436
    • BS-20054
    • AKOS000119002
    • A804599
    • Phthalhydroquinone
    • Pyrocatechol, p.a., 99.0%
    • NCGC00260965-01
    • Catechol-pyrocatechol
    • CHEBI:18135
    • EC 204-427-5
    • FT-0606411
    • NCGC00015283-03
    • Oxyphenic acid
    • Tox21_202317
    • EN300-19426
    • Catechol (phenol)
    • C.I. Oxidation Base 26
    • SCHEMBL18351
    • WLN: QR BQ
    • InChI=1/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8
    • C.I.-76500
    • NCGC00015283-02
    • Z104473810
    • SR-01000075791-1
    • Fouramine PCH
    • o-Dihydroxybenzene
    • Pyrokatechin
    • W-109068
    • HMS2233A17
    • BIDD:ER0327
    • Pyrokatechol [Czech]
    • AI3-03995
    • 26982-53-6
    • o-dihydroxy-benzene
    • NSC 1573
    • 1,2-benzenediol
    • CI 76500
    • AB-131/40235236
    • P0317
    • BP-21156
    • PYROCATECHOL [MI]
    • NCGC00259866-01
    • Pyrocatechol, purified by sublimation, >=99.5%
    • 1,2-Dihydroxybenzene, ReagentPlus(R), >=99%
    • C 9510
    • o-Hydroxyphenol
    • DB02232
    • bmse000385
    • Katechol [Czech]
    • HMS3260H22
    • NCGC00015283-01
    • ortho-Phenylenediol
    • Durafur Developer CFouramine PCH
    • NCGC00015283-10
    • 1,2-dihydroxybenzene
    • CATECHOL [IARC]
    • ortho-Hydroxyphenol
    • o-Benzenediol
    • Pyrocatechol, plant cell culture tested, BioReagent, >=99%, powder
    • NCGC00091262-01
    • NS00007130
    • LP00280
    • C00090
    • 1,2-Dihydroxybenzene-d6
    • 1,2-Dihydroxybenzene, XI
    • NCGC00015283-06
    • Pyrokatechin [Czech]
    • Pyrocatechinic acid
    • F0001-0332
    • o-Diphenol
    • 4k7i
    • ortho-Benzenediol
    • CATECHOL [VANDF]
    • o-Hydroquinone
    • CATECHOL [HSDB]
    • Pyrocatechol, certified reference material, TraceCERT(R)
    • 2H-1-Benzopyran-3,5,7-triol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-,(2R-trans)-
    • MLS002153385
    • Pyrocatechine
    • 1,?2-?Benzenediol
    • pyrocatechol
    • SR-01000075791
    • Lopac-C-9510
    • NCGC00015283-08
    • NCI-C55856
    • Fourrine 68
    • BDBM26188
    • Benzene, o-dihydroxy-
    • ortho-Dioxybenzene
    • DTXCID30257
    • P0567
    • 1,2-Benzenediol; Catechol
    • catechol
    • D91943
    • CCRIS 741
    • EU-0100280
    • Phthalic alcohol
    • ortho-Hydroquinone
    • CI Oxidation Base 26
    • NSC1573
    • Oxyphenate
    • DTXSID3020257
    • ortho-Quinol
    • 3fw4
    • NCGC00091262-02
    • 4oow
    • 1,2-benzenedio
    • 12385-08-9
    • NCGC00015283-07
    • LF3AJ089DQ
    • 120-80-9
    • NSC-1573
    • Benzene-1,2-diol (Pyrocatechol)
    • Q282440
    • NCGC00015283-04
    • CAS-120-80-9
    • Pyrocatechol, >=99%
    • phenol derivative, 2
    • AC-34196
    • Pyrokatechol
    • Katechol
    • SMR000326660
    • Inchi: InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H
    • Chiave InChI: YCIMNLLNPGFGHC-UHFFFAOYSA-N
    • Sorrisi: OC1=CC=CC=C1O

Proprietà calcolate

  • Massa esatta: 110.03678
  • Massa monoisotopica: 110.036779
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 0
  • Complessità: 62.9
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.9
  • Superficie polare topologica: 40.5

Proprietà sperimentali

  • Densità: 3.79 (NTP, 1992) (Relative to Air)
  • Punto di fusione: 105 deg C
  • Punto di ebollizione: 245.5 deg C at 760 mm Hg; sublimes
  • Punto di infiammabilità: 261 °F (NTP, 1992)
  • Indice di rifrazione: Index of refraction: 1.604 at 25 °C
  • PSA: 40.46
  • LogP: log Kow = 0.88
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD